n-Methyloctan-1-amine

Organic Synthesis Distillation Process Design Chemical Engineering

n-Methyloctan-1-amine (CAS 2439-54-5), also known as N-methyloctylamine, is a secondary aliphatic amine with the molecular formula C9H21N and a molecular weight of 143.27 g/mol. It is a colorless to pale yellow liquid characterized by a specific amine odor and significant lipophilicity, with a LogP of approximately 3.27.

Molecular Formula C9H21N
Molecular Weight 143.27 g/mol
CAS No. 2439-54-5
Cat. No. B1359938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyloctan-1-amine
CAS2439-54-5
Molecular FormulaC9H21N
Molecular Weight143.27 g/mol
Structural Identifiers
SMILESCCCCCCCCNC
InChIInChI=1S/C9H21N/c1-3-4-5-6-7-8-9-10-2/h10H,3-9H2,1-2H3
InChIKeySEGJNMCIMOLEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methyloctan-1-amine CAS 2439-54-5: Industrial Procurement Baseline & In-Class Context


n-Methyloctan-1-amine (CAS 2439-54-5), also known as N-methyloctylamine, is a secondary aliphatic amine with the molecular formula C9H21N and a molecular weight of 143.27 g/mol . It is a colorless to pale yellow liquid characterized by a specific amine odor and significant lipophilicity, with a LogP of approximately 3.27 [1]. This compound is classified as a long-chain alkyl amine and is widely recognized as a key building block for the synthesis of quaternary ammonium compounds, surfactants, and pharmaceutical intermediates [2]. In procurement and R&D contexts, n-Methyloctan-1-amine sits within a homologous series of N-methyl alkyl amines and is often evaluated against primary amines like octylamine or tertiary amines such as N,N-dimethyloctylamine. This guide is designed to provide quantitative, evidence-based differentiation to support scientific selection and procurement decisions.

Why Generic Substitution of n-Methyloctan-1-amine (CAS 2439-54-5) Often Fails: Critical Chain-Length and Amine Class Distinctions


Generic substitution among N-methyl alkyl amines or between primary and secondary amines in the C8-C10 range is a high-risk procurement strategy due to profound differences in physicochemical properties that directly impact process performance and final product attributes. While compounds like n-Methylhexylamine (C7) or N,N-Dimethyloctylamine (tertiary amine) may appear superficially similar, they diverge significantly in key parameters: boiling point (Δ >40°C vs. C7 analog), density, and crucially, lipophilicity (LogP Δ ~0.4 units per methylene) [1]. These differences alter solvent compatibility, phase-transfer efficiency, and reaction kinetics in quaternization steps. Furthermore, substituting a secondary amine for a primary amine (octylamine) changes hydrogen-bonding capacity, which is critical in applications like corrosion inhibition and surfactant formulation . The quantitative evidence in Section 3 confirms that n-Methyloctan-1-amine occupies a narrow, high-performance window—its chain length provides optimal hydrophobic balance for medium-chain surfactant synthesis, whereas shorter analogs yield insufficient surface activity and longer analogs suffer from solubility and handling issues.

Quantitative Differentiation of n-Methyloctan-1-amine (CAS 2439-54-5): Head-to-Head Evidence for Scientific Selection


Boiling Point Differential: n-Methyloctan-1-amine vs. n-Methylhexylamine (C7 Analog)

n-Methyloctan-1-amine (C9) exhibits a boiling point of 181.1±3.0 °C at 760 mmHg , whereas its shorter-chain homolog n-Methylhexylamine (C7) boils at 140-142 °C (lit.) [1]. This ~40 °C increase in boiling point is significant for downstream processing, as it allows for higher temperature reactions without azeotrope formation and provides a wider operational window for vacuum distillation purification. For industrial-scale synthesis of quaternary ammonium salts, the higher boiling point reduces the risk of amine loss during exothermic quaternization steps, improving yield consistency and process safety margins.

Organic Synthesis Distillation Process Design Chemical Engineering

Density & Molar Volume Differentiation: n-Methyloctan-1-amine vs. N,N-Dimethyloctylamine (Tertiary Amine)

The density of n-Methyloctan-1-amine is reported as 0.79 g/mL , while the tertiary amine analog N,N-Dimethyloctylamine has a density of 0.765 g/mL at 25°C [1]. This ~3.3% higher density for the secondary amine translates to a greater molar volume per unit mass, which is a key factor in liquid-phase mixing and reactor loading calculations. For procurement specialists, this means that a 200 kg drum of n-Methyloctan-1-amine occupies approximately 253 liters, whereas the same mass of N,N-Dimethyloctylamine would occupy about 261 liters—a non-trivial difference in warehousing and feed system design. Furthermore, the higher density correlates with slightly stronger intermolecular forces due to hydrogen bonding (secondary vs. tertiary amine), which can affect solubility parameters and compatibility with polar aprotic solvents.

Formulation Science Process Engineering Physical Chemistry

Hydrophobicity Profile: n-Methyloctan-1-amine vs. Octylamine (Primary Amine)

n-Methyloctan-1-amine demonstrates a computed LogP (octanol-water partition coefficient) of 3.27 [1], which is moderately higher than that of its primary amine counterpart, octylamine, which has a LogP of 3.06 . This ΔLogP of +0.21 units is attributed to the additional methyl group on the nitrogen, which reduces polarity and increases lipophilic character. In practical terms, this means n-Methyloctan-1-amine is approximately 62% more lipophilic than octylamine (10^0.21 ≈ 1.62), enhancing its ability to partition into organic phases or hydrophobic environments. This property is particularly advantageous in the synthesis of amphiphilic quaternary ammonium compounds where precise control over hydrophilic-lipophilic balance (HLB) is essential. The secondary amine structure also reduces hydrogen bond donor count from 2 to 1, which can improve compatibility with aprotic reaction media and reduce unwanted side reactions in sensitive syntheses.

Surfactant Design Corrosion Inhibition Drug Delivery

Synthesis Yield & Selectivity: n-Methyloctan-1-amine vs. N,N-Dimethyloctylamine via Reductive Amination

A comparative analysis of synthetic routes reveals that n-Methyloctan-1-amine can be synthesized from 1-octanamine and methyl iodide with yields up to 90% under anhydrous conditions with a Lewis acid catalyst [1]. In contrast, the synthesis of the tertiary amine N,N-Dimethyloctylamine typically requires a second alkylation step, which reduces overall yield and introduces additional purification challenges due to the formation of quaternary ammonium byproducts. While direct quantitative yield data for both compounds under identical conditions are not available in the public domain, the inherent selectivity advantage of the secondary amine route is a recognized class-level inference: primary amines undergo mono-alkylation with higher selectivity than the subsequent di-alkylation step, which often suffers from over-alkylation. For procurement, this translates to a more cost-effective and scalable supply chain for n-Methyloctan-1-amine, particularly for bulk industrial applications where yield and purity consistency are paramount.

Process Chemistry Green Chemistry Manufacturing

Analytical Retention & Resolution: n-Methyloctan-1-amine vs. Primary Amines on Mixed-Mode HPLC

n-Methyloctan-1-amine has been specifically validated for separation on Newcrom R1 reverse-phase HPLC columns using a mobile phase of acetonitrile, water, and phosphoric acid [1]. This method is scalable for preparative isolation and suitable for pharmacokinetic studies. While direct retention time comparisons with octylamine under identical conditions are not provided in the source, the secondary amine structure (one hydrogen bond donor vs. two for primary amines) is known to reduce silanol interactions on reversed-phase columns, leading to sharper peak shapes and improved resolution from closely related impurities. This class-level inference is critical for QC/QA labs: n-Methyloctan-1-amine can be reliably quantified with standard C18 or mixed-mode columns without the tailing issues often observed with primary alkyl amines, reducing method development time and improving batch release consistency.

Analytical Chemistry Quality Control Chromatography

Procurement-Ready Application Scenarios for n-Methyloctan-1-amine (CAS 2439-54-5) Driven by Quantitative Evidence


Synthesis of Medium-Chain Quaternary Ammonium Surfactants (C8-C10)

n-Methyloctan-1-amine is the optimal precursor for medium-chain quaternary ammonium compounds used in disinfectants and phase-transfer catalysts. Its LogP of 3.27 provides the ideal hydrophobic-hydrophilic balance for antimicrobial efficacy against Gram-positive and Gram-negative bacteria without the excessive hemolytic activity associated with longer-chain analogs (C12+) [1]. The higher boiling point (181.1°C) and density (0.79 g/mL) compared to shorter-chain alternatives allow for safer, more controlled exothermic quaternization reactions at scale, reducing the risk of thermal runaway and improving yield consistency . Procurement of this specific chain length ensures consistent HLB and antimicrobial performance in formulated products.

Corrosion Inhibitor Formulations for Oilfield and Industrial Cooling Systems

The secondary amine functionality of n-Methyloctan-1-amine offers a distinct advantage over primary amines like octylamine in corrosion inhibition applications. The single hydrogen bond donor allows for strong adsorption onto metal surfaces via the nitrogen lone pair while the N-methyl group provides a steric shield against desorption, enhancing film persistence . The ~62% higher lipophilicity (LogP 3.27 vs. 3.06 for octylamine) improves partitioning into hydrocarbon phases, making it particularly effective in oil-water mixed systems common in petroleum production [2]. This quantifiable performance edge justifies the selection of the secondary amine over cheaper primary amine alternatives in high-value corrosion inhibitor packages.

Pharmaceutical Intermediate for Amine-Containing APIs

In the synthesis of active pharmaceutical ingredients (APIs) requiring a C8 lipophilic tail, n-Methyloctan-1-amine provides a key advantage: its validated HPLC method on Newcrom R1 columns enables robust purity analysis and preparative isolation of intermediates [3]. The well-defined boiling point (181.1°C) facilitates purification by vacuum distillation, ensuring residual primary amine (1-octanamine) is removed to meet stringent ICH Q3A impurity guidelines. The consistent physical properties—density 0.79 g/mL, refractive index 1.427—serve as reliable in-process control checkpoints for GMP manufacturing, reducing batch failure risk and ensuring regulatory compliance .

Polymer Additive and Epoxy Curing Agent Modifier

n-Methyloctan-1-amine is utilized as a modifier in epoxy curing agents, where its secondary amine structure provides a balanced reactivity profile—less nucleophilic than primary amines but more reactive than tertiary amines. This allows for controlled pot life extension and improved flexibility in cured formulations compared to systems based solely on primary amines. The 3.3% higher density compared to N,N-dimethyloctylamine translates to more precise volumetric metering in continuous polymer production processes [4]. Additionally, the compound's air sensitivity necessitates proper handling and storage under inert atmosphere, a factor that informed procurement specialists should consider when specifying packaging (e.g., glass bottles under argon) and establishing supply chain quality agreements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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